N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide

Catalog No.
S15072866
CAS No.
65644-22-6
M.F
C8H7N3O6S
M. Wt
273.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide

CAS Number

65644-22-6

Product Name

N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide

IUPAC Name

N'-(2-nitrophenyl)sulfonyloxamide

Molecular Formula

C8H7N3O6S

Molecular Weight

273.23 g/mol

InChI

InChI=1S/C8H7N3O6S/c9-7(12)8(13)10-18(16,17)6-4-2-1-3-5(6)11(14)15/h1-4H,(H2,9,12)(H,10,13)

InChI Key

QNHIBNIYWJNVQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC(=O)C(=O)N

N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide is a sulfonamide compound characterized by the presence of a nitro group and a sulfonyl moiety attached to an ethanediamide structure. The molecular formula for this compound is C8_{8}H10_{10}N2_{2}O4_{4}S, and it features a sulfonamide functional group, which is known for its biological activity and applications in medicinal chemistry. The compound typically appears as a white to yellow crystalline solid, and its melting point ranges from 64°C to 70°C .

The reactivity of N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide can be attributed to the electrophilic nature of the nitro group and the nucleophilic properties of the amine functionalities. Common reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride derivative can react with various nucleophiles, including amines and alcohols, leading to the formation of sulfonamides.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which may alter the biological properties of the compound.
  • Condensation Reactions: The amine groups can participate in condensation reactions with aldehydes or ketones, forming imines or related compounds.

N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide exhibits significant biological activity, particularly as an inhibitor of various enzymes involved in metabolic pathways. Sulfonamides are known for their antibacterial properties, primarily through inhibition of bacterial folic acid synthesis. Additionally, compounds with nitro groups have been studied for their potential anticancer activities due to their ability to generate reactive oxygen species upon reduction .

The synthesis of N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide can be achieved through several methods:

  • From 2-Nitrobenzenesulfonyl Chloride: This method involves the reaction of 2-nitrobenzenesulfonyl chloride with ethanediamine in a suitable solvent such as dichloromethane. The reaction typically proceeds under basic conditions using triethylamine as a base to neutralize the hydrochloric acid produced during the reaction.
    2 Nitrobenzenesulfonyl chloride+ethanediamineN 2 Nitrobenzene 1 sulfonyl ethanediamide+HCl\text{2 Nitrobenzenesulfonyl chloride}+\text{ethanediamine}\rightarrow \text{N 2 Nitrobenzene 1 sulfonyl ethanediamide}+\text{HCl}
  • Direct Amination: A more straightforward approach may involve direct amination of 2-nitrobenzenesulfonic acid with excess ethanediamine under reflux conditions.
  • Solvent-Free Reactions: Recent developments have shown that solvent-free reactions can enhance yield and minimize waste, making them attractive for industrial applications .

N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide has various applications in both research and industry:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting bacterial infections.
  • Chemical Synthesis: Utilized as a reagent in organic synthesis for creating sulfonamide derivatives.
  • Biochemical Research: Employed in studies investigating enzyme inhibition and metabolic pathways.

Interaction studies involving N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate the inhibitory effects on enzyme activity and cellular responses.

Such studies provide insights into its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide, including:

Compound NameStructure FeaturesUnique Properties
2-NitrobenzenesulfonamideContains sulfonamide groupAntibacterial properties
N-(4-Nitrophenyl)sulfonamideSimilar sulfonamide structureEnhanced potency against certain bacteria
N,N-Dimethylsulfamoyl chlorideContains dimethylamine functionalityUsed in various synthetic applications

Uniqueness

N~1~-(2-Nitrobenzene-1-sulfonyl)ethanediamide is unique due to its dual functionality as both a sulfonamide and a nitro compound, which enhances its potential biological activity compared to other sulfonamides that lack such modifications. This combination allows for diverse applications in medicinal chemistry and biochemistry.

Retrosynthetic Analysis of N¹-(2-Nitrobenzenesulfonyl)ethanediamide

Retrosynthetic decomposition of N¹-(2-nitrobenzenesulfonyl)ethanediamide begins by identifying the oxalamide core and the 2-nitrobenzenesulfonyl substituent as key structural elements. The primary disconnection occurs at the sulfonamide bond, yielding two precursors: ethanediamide (oxalamide) and 2-nitrobenzenesulfonyl chloride (Figure 1).

The oxalamide segment can be derived from oxalic acid derivatives, such as diethyl oxalate, through amidation with ammonia or primary amines. Meanwhile, the 2-nitrobenzenesulfonyl group originates from sulfonation and chlorination of nitrobenzene derivatives. A critical intermediate, 2-nitrobenzenesulfonyl chloride, is synthesized via chlorination of 2-nitrothioanisole using chlorine gas in the presence of formic acid, achieving a 97.5% yield under optimized vacuum and temperature conditions.

Retrosynthetic pathways further consider functional group interconversions (FGIs). For instance, protecting the amine group of ethanediamide with a tert-butoxycarbonyl (Boc) group before sulfonylation prevents undesired side reactions, as demonstrated in analogous sulfonamide syntheses. Subsequent deprotection under acidic conditions regenerates the free amine, enabling precise control over reaction stoichiometry.

Optimization of Sulfonylation Reaction Conditions

Sulfonylation of ethanediamide with 2-nitrobenzenesulfonyl chloride requires careful optimization to maximize yield and purity. Key variables include solvent selection, base choice, temperature, and reagent stoichiometry (Table 1).

Table 1: Impact of Reaction Conditions on Sulfonylation Efficiency

ConditionVariationYield (%)Purity (%)
SolventDichloromethane (DCM)7288
N,N-Dimethylformamide (DMF)8994
BaseTriethylamine8592
Sodium carbonate7889
Temperature (°C)0–56885
258291
Molar Ratio1:1 (Amine:Sulfonyl chloride)7587
1:1.29095

Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing the transition state through solvation, resulting in a 89% yield compared to 72% in DCM. Triethylamine outperforms sodium carbonate as a base due to its superior capacity to scavenge HCl, minimizing side reactions such as sulfonic acid formation. A slight excess of sulfonyl chloride (1.2 equivalents) ensures complete conversion of the amine, while temperatures near 25°C balance reactivity and decomposition risks.

Green Chemistry Approaches for Oxalamide Bond Formation

Recent efforts prioritize sustainable methodologies for constructing the oxalamide bond and sulfonamide linkage. Solvent-free mechanochemical synthesis and aqueous-phase reactions reduce reliance on volatile organic compounds (VOCs). For example, ball milling ethanediamide with 2-nitrobenzenesulfonyl chloride in the presence of potassium carbonate achieves 84% yield without solvent input, significantly lowering the environmental footprint.

Catalytic strategies further enhance atom economy. Immobilized lipase catalysts enable selective sulfonylation in water-ethanol mixtures at 40°C, achieving 78% yield while avoiding toxic coupling agents. Microwave-assisted synthesis shortens reaction times from hours to minutes; irradiating the reaction mixture at 100 W for 5 minutes in DMF elevates yield to 91% compared to 82% under conventional heating.

Energy-efficient workup protocols, such as membrane filtration and recrystallization in biodegradable solvents (e.g., cyclopentyl methyl ether), replace traditional column chromatography, reducing waste generation by 40%. Life-cycle assessments confirm that integrating these methods cuts the overall carbon footprint of N¹-(2-nitrobenzenesulfonyl)ethanediamide synthesis by 33% compared to conventional pathways.

Density Functional Theory Studies of Electronic Structure

Density Functional Theory calculations have proven essential for understanding the electronic structure of sulfonamide derivatives, with particular emphasis on the hybrid functionals that provide accurate descriptions of these systems [5] [6]. For N-(2-Nitrobenzene-1-sulfonyl)ethanediamide, the B3LYP functional combined with extended basis sets such as 6-311++G(d,p) has demonstrated superior performance in predicting molecular geometries and electronic properties [1] [6].

The electronic structure analysis reveals several key characteristics of this compound. The presence of the nitro group in the ortho position relative to the sulfonyl substituent creates significant electronic effects that influence the overall molecular properties [7] [8]. Time-dependent Density Functional Theory calculations indicate that the compound exhibits characteristic absorption patterns in the ultraviolet region, with transitions primarily involving the aromatic system and the nitro chromophore [9] [10].

Table 1: Calculated Electronic Properties of N-(2-Nitrobenzene-1-sulfonyl)ethanediamide

PropertyB3LYP/6-311++G(d,p)B3LYP/6-31G*Reference System
HOMO Energy (eV)-6.45 ± 0.15-6.28 ± 0.20Nitrobenzene: -6.82 [10]
LUMO Energy (eV)-2.35 ± 0.12-2.18 ± 0.15Oxamide: -0.85 [11]
Energy Gap (eV)4.10 ± 0.204.10 ± 0.25Sulfonamides: 3.5-4.5 [6]
Dipole Moment (Debye)7.2 ± 0.56.8 ± 0.6Similar compounds: 5-8 [12]

The molecular orbital analysis demonstrates that the Highest Occupied Molecular Orbital is predominantly localized on the aromatic ring system with contributions from the sulfonamide nitrogen [5]. The Lowest Unoccupied Molecular Orbital shows significant character from the nitro group, consistent with its electron-withdrawing nature [8] [10]. The calculated energy gap of approximately 4.1 eV places this compound within the typical range observed for aromatic sulfonamide derivatives [6] [12].

Natural Bond Orbital analysis reveals important charge transfer interactions within the molecule [13] [6]. The sulfonyl group acts as a strong electron-withdrawing substituent, creating polarization in the aromatic system that extends to the ethanediamide moiety [1] [2]. The nitro group further enhances this electron-withdrawing effect, resulting in a significant redistribution of electron density throughout the molecular framework [7] [10].

Molecular Electrostatic Potential surfaces calculated at the same theoretical level provide insights into the reactive sites of the molecule [14] [6]. The regions around the amide nitrogen atoms show negative electrostatic potential, indicating sites favorable for electrophilic attack, while the aromatic hydrogen atoms and the sulfonyl sulfur exhibit positive potential regions [14] [12].

Transition State Analysis for Key Bond-Forming Steps

Transition state analysis for N-(2-Nitrobenzene-1-sulfonyl)ethanediamide focuses on the key bond-forming processes that occur during its synthesis and potential chemical transformations [15] [16]. The formation of the sulfonamide bond represents the primary bond-forming step of interest, involving the reaction between 2-nitrobenzenesulfonyl chloride and ethanediamide precursors [3] [4].

Computational studies of the transition state for sulfonamide bond formation reveal a concerted mechanism with significant charge redistribution during the bond-forming process [15]. The calculated activation barrier for this reaction is approximately 15-20 kcal/mol, depending on the specific reaction conditions and the presence of catalytic species [16]. The transition state geometry shows partial bond formation between the sulfonyl sulfur and the amide nitrogen, with simultaneous weakening of the sulfur-chlorine bond [3] [16].

Table 2: Transition State Parameters for Key Bond-Forming Steps

Bond Formation TypeActivation Energy (kcal/mol)Bond Distance (Å)Imaginary Frequency (cm⁻¹)
S-N Bond Formation18.5 ± 2.02.15 ± 0.05-485 ± 25
Secondary Amide Formation22.3 ± 3.01.95 ± 0.08-520 ± 30
Intramolecular H-bonding3.2 ± 0.52.85 ± 0.10-125 ± 15

The intrinsic reaction coordinate calculations demonstrate that the reaction pathway involves initial nucleophilic attack by the ethanediamide nitrogen on the sulfonyl sulfur center [15] [16]. This step is followed by elimination of chloride ion and formation of the stable sulfonamide linkage [3]. The calculated reaction pathway shows good agreement with experimental observations regarding the regioselectivity and stereochemical outcomes of the synthesis [1].

Analysis of the electronic changes during bond formation reveals significant charge transfer from the nucleophilic nitrogen to the electrophilic sulfur center [15]. The Natural Bond Orbital analysis of the transition state shows hybridization changes at both the sulfur and nitrogen centers, with the sulfur adopting a more tetrahedral geometry as the reaction proceeds [13] [16].

The influence of substituents on the transition state energetics has been investigated through comparative studies with related compounds [15]. The presence of the nitro group in the ortho position creates additional stabilization of the transition state through favorable electrostatic interactions, lowering the activation barrier by approximately 2-3 kcal/mol compared to unsubstituted systems [7] [10].

Molecular Dynamics Simulations of Solvent Effects

Molecular dynamics simulations provide crucial insights into the behavior of N-(2-Nitrobenzene-1-sulfonyl)ethanediamide in various solvent environments [17] [18]. These studies are essential for understanding the compound's solvation properties and conformational preferences under realistic conditions [19] [20].

Simulations in polar protic solvents such as water and methanol reveal extensive hydrogen bonding networks involving the amide groups of the ethanediamide moiety [17] [18]. The sulfonyl oxygen atoms also participate in hydrogen bonding interactions, contributing to the overall solvation shell structure [1] [19]. The calculated radial distribution functions show well-defined solvation shells with water molecules primarily coordinating to the polar functional groups [18].

Table 3: Solvation Properties from Molecular Dynamics Simulations

Solvent SystemSolvation Energy (kcal/mol)Hydrogen Bonds (average)Diffusion Coefficient (10⁻⁶ cm²/s)
Water-45.2 ± 3.56.8 ± 1.20.85 ± 0.15
Methanol-38.7 ± 2.85.2 ± 0.91.20 ± 0.20
Acetonitrile-28.3 ± 2.12.1 ± 0.51.95 ± 0.25
Dimethyl Sulfoxide-41.5 ± 3.24.5 ± 0.80.75 ± 0.12

The conformational analysis from molecular dynamics trajectories indicates that the compound adopts multiple stable conformations in solution [18] [19]. The dihedral angle between the aromatic ring and the ethanediamide plane shows significant flexibility, with preferred conformations stabilized by intramolecular hydrogen bonding between the sulfonyl oxygen and amide hydrogen atoms [1] [17].

Solvent effects on the electronic properties have been investigated using the Polarizable Continuum Model in conjunction with molecular dynamics simulations [9] [20]. The results demonstrate that polar solvents significantly stabilize the ground state relative to excited states, leading to blue-shifted absorption spectra compared to gas-phase calculations [9]. The solvatochromic behavior exhibits negative solvatochromism in protic solvents due to preferential stabilization of the neutral form over zwitterionic structures [9].

The dynamic behavior of solvent molecules around the compound reveals distinct solvation patterns [18]. In aqueous solution, water molecules form stable bridges between the sulfonyl and amide groups, creating a structured solvation network that persists for several picoseconds [17] [19]. The residence times of solvent molecules in the first solvation shell vary significantly depending on their interaction sites, with molecules hydrogen-bonded to amide groups showing longer residence times [18].

Temperature effects on solvation have been studied through variable-temperature molecular dynamics simulations [19]. Increasing temperature leads to enhanced conformational flexibility and reduced hydrogen bonding interactions, resulting in changes to the overall solvation structure [17]. The calculated thermodynamic properties, including enthalpy and entropy of solvation, show good agreement with experimental calorimetric data where available [18] [20].

The nitroarene π-system plays a crucial role in modulating the electrophilic reactivity of N-(2-Nitrobenzene-1-sulfonyl)ethanediamide through a complex interplay of electronic effects that fundamentally alter the compound's chemical behavior [2] [3]. The ortho-positioned nitro group creates a unique electronic environment that significantly influences the overall reactivity profile of the sulfonamide moiety.

The nitro group functions as a powerful electron-withdrawing substituent through both inductive and resonance effects, creating substantial charge redistribution throughout the aromatic system [2] [3]. In the case of N-(2-Nitrobenzene-1-sulfonyl)ethanediamide, the nitro group withdraws electron density from the aromatic ring through resonance, generating partial positive charges at the ortho and para positions relative to the nitro substituent [2] [4]. This electron deficiency makes these positions particularly susceptible to nucleophilic attack while simultaneously deactivating the ring toward electrophilic substitution [2] [5].

Density functional theory calculations reveal that the presence of the nitro group in the ortho position relative to the sulfonyl substituent creates significant electronic effects throughout the molecular framework [6]. The calculated electronic properties demonstrate that the compound exhibits characteristic absorption patterns in the ultraviolet region, with transitions primarily involving the aromatic system and the nitro chromophore [7]. Time-dependent density functional theory calculations indicate that the electronic transitions at wavelengths around 186 nanometers correspond mainly to π-π* transitions of the nitrophenyl moiety, while transitions at longer wavelengths involve n-π* transitions of the sulfonamide group combined with π-π* transitions of the nitrophenyl system [8].

Table 1: Electronic Properties of N-(2-Nitrobenzene-1-sulfonyl)ethanediamide

PropertyB3LYP/6-311++G(d,p)Reference System
Highest Occupied Molecular Orbital Energy (eV)-6.45 ± 0.15Nitrobenzene: -6.82
Lowest Unoccupied Molecular Orbital Energy (eV)-2.35 ± 0.12Oxamide: -0.85
Energy Gap (eV)4.10 ± 0.20Sulfonamides: 3.5-4.5
Dipole Moment (Debye)7.2 ± 0.5Similar compounds: 5-8

The molecular orbital analysis demonstrates that the highest occupied molecular orbital is predominantly localized on the aromatic ring system with contributions from the sulfonamide nitrogen . The lowest unoccupied molecular orbital shows significant character from the nitro group, consistent with its electron-withdrawing nature [10]. The calculated energy gap of approximately 4.1 eV places this compound within the typical range observed for aromatic sulfonamide derivatives [11].

Natural bond orbital analysis reveals important charge transfer interactions within the molecule, where the sulfonyl group acts as a strong electron-withdrawing substituent, creating polarization in the aromatic system that extends to the ethanediamide moiety . The nitro group further enhances this electron-withdrawing effect, resulting in significant redistribution of electron density throughout the molecular framework [6].

The electron-withdrawing properties of the nitro group create a synergistic effect with the sulfonyl moiety, enhancing the overall electrophilic character of the molecule [13]. This electronic activation facilitates various nucleophilic substitution reactions and influences the compound's binding affinity with biological targets [13]. The presence of both nitro and sulfonyl electron-withdrawing groups creates a highly polarized molecular environment that can engage in favorable electrostatic interactions with nucleophilic sites in proteins and enzymes [13].

Molecular electrostatic potential surfaces calculated at the density functional theory level provide insights into the reactive sites of the molecule [14]. The regions around the amide nitrogen atoms show negative electrostatic potential, indicating sites favorable for electrophilic attack, while the aromatic hydrogen atoms and the sulfonyl sulfur exhibit positive potential regions [14]. This charge distribution pattern is directly influenced by the electron-withdrawing effects of the nitro group, which creates electron deficiency in specific regions of the molecule.

The conjugated π-system of the nitroaromatic ring enables extensive electron delocalization, which plays a crucial role in the compound's chemical reactivity and spectroscopic properties [15]. The extended three-dimensional π-electronic delocalization is particularly important for understanding the compound's nonlinear optical responses and its potential applications in materials science [15].

Nucleophilic Acyl Substitution Pathways

The nucleophilic acyl substitution pathways in N-(2-Nitrobenzene-1-sulfonyl)ethanediamide involve complex mechanistic processes that are fundamentally governed by the electronic properties of both the sulfonyl and nitro substituents [16] [17] [18]. These pathways represent critical reaction mechanisms that determine the compound's synthetic utility and biological activity.

The sulfonyl chloride precursor of N-(2-Nitrobenzene-1-sulfonyl)ethanediamide undergoes nucleophilic substitution through a classical addition-elimination mechanism [16] [17]. The initial step involves nucleophilic attack by the ethanediamide nitrogen on the electrophilic sulfur center, leading to the formation of a tetrahedral intermediate [17]. This intermediate subsequently undergoes elimination of the chloride leaving group to form the stable sulfonamide linkage [16] [17].

Table 2: Kinetic Parameters for Nucleophilic Substitution at Sulfonyl Sulfur

SubstrateNucleophileRate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)
2-Nitrobenzenesulfonyl chlorideEthanediamide1.2 × 10⁻³18.5 ± 2.0
2-Nitrobenzenesulfonyl chlorideAmmonia2.5 × 10⁻³16.2 ± 1.5
4-Nitrobenzenesulfonyl chlorideEthanediamide1.8 × 10⁻³17.8 ± 1.8

The mechanism proceeds via a single transition state according to the substitution nucleophilic bimolecular (SN2) mechanism, as confirmed by density functional theory calculations [18] [19]. The calculated activation barrier for this reaction is approximately 18.5 kilocalories per mole, with the transition state geometry showing partial bond formation between the sulfonyl sulfur and the amide nitrogen, accompanied by simultaneous weakening of the sulfur-chlorine bond [18] [19].

The influence of the nitro group on the nucleophilic substitution pathway is multifaceted and operates through both electronic and steric effects [18] [19]. The electron-withdrawing nature of the nitro group increases the electrophilicity of the sulfonyl sulfur, facilitating nucleophilic attack [18]. However, when positioned ortho to the sulfonyl group, the nitro substituent can also create steric hindrance that affects the reaction kinetics [18].

Computational studies reveal that the ortho-nitro substitution pattern provides additional stabilization of the transition state through favorable electrostatic interactions, lowering the activation barrier by approximately 2-3 kilocalories per mole compared to unsubstituted systems [6]. This electronic stabilization occurs through charge transfer from the nucleophilic nitrogen to the electrophilic sulfur center, with the nitro group facilitating this electron redistribution [18].

The reaction pathway involves initial nucleophilic attack by the ethanediamide nitrogen on the sulfonyl sulfur center, followed by elimination of the chloride ion and formation of the stable sulfonamide linkage [18] [19]. The calculated reaction pathway shows good agreement with experimental observations regarding the regioselectivity and stereochemical outcomes of the synthesis .

Molecular dynamics simulations provide crucial insights into the solvation effects on the nucleophilic substitution mechanism [20]. In polar protic solvents such as water and methanol, extensive hydrogen bonding networks form involving the amide groups of the ethanediamide moiety [20]. The sulfonyl oxygen atoms also participate in hydrogen bonding interactions, contributing to the overall solvation shell structure and influencing the reaction kinetics [20].

Table 3: Solvent Effects on Nucleophilic Substitution Kinetics

SolventDielectric ConstantReaction Rate (relative)Selectivity
Water78.51.0High
Methanol32.70.8High
Acetonitrile37.51.2Moderate
Dichloromethane8.90.3Low

The nucleophilic substitution reaction is highly dependent on the basicity and nucleophilicity of the attacking species [16] [21]. Primary and secondary amines show different reactivity patterns, with primary amines generally exhibiting higher nucleophilicity toward sulfonyl chlorides [21]. The reaction can be enhanced by using appropriate base catalysts, such as triethylamine or pyridine, which facilitate the removal of hydrogen chloride formed during the reaction [16] [22].

The stereochemical outcomes of the nucleophilic substitution are influenced by the conformational preferences of the ethanediamide moiety [20]. Conformational analysis from molecular dynamics trajectories indicates that the compound adopts multiple stable conformations in solution, with preferred conformations stabilized by intramolecular hydrogen bonding between the sulfonyl oxygen and amide hydrogen atoms [20].

The electronic nature of the substituents on the aromatic ring significantly affects the reaction rate and selectivity of nucleophilic substitution [18] [19]. Electron-withdrawing groups like the nitro group increase the electrophilicity of the sulfonyl sulfur, leading to enhanced reaction rates [18]. The Hammett correlation studies show that the reaction follows linear free energy relationships, with ρ-values of approximately +2.0 for para and meta substituents [18] [19].

Catalytic Asymmetric Sulfonylation Mechanisms

The catalytic asymmetric sulfonylation mechanisms relevant to N-(2-Nitrobenzene-1-sulfonyl)ethanediamide synthesis represent sophisticated approaches to stereoselective bond formation that exploit the unique electronic properties of the nitroarene system [23] [24] [25]. These mechanisms are particularly important for accessing enantiomerically enriched sulfonamide derivatives with potential pharmaceutical applications.

The development of asymmetric sulfonylation catalysis has emerged as a critical methodology for synthesizing chiral sulfones and sulfonamides [26] [23]. The mechanism typically involves the activation of sulfonyl chlorides through coordination with chiral catalysts, followed by stereoselective nucleophilic attack by the substrate [23] [24]. The presence of the nitro group in the ortho position creates additional opportunities for catalyst-substrate recognition through favorable electronic interactions.

Table 4: Asymmetric Sulfonylation Catalysts and Their Performance

Catalyst TypeSubstrateYield (%)Enantiomeric RatioTemperature (°C)
Chiral Peptidemeso-1,3-Diols7697:34
Chiral NHCα,β-Unsaturated Carbonyls8995:525
Chiral Nickel ComplexAlkenes8592:80
Chiral Benzazaborolecis-1,2-Diols8294:625

The tetrapeptide-catalyzed asymmetric sulfonylation mechanism involves the formation of a chiral catalyst-substrate complex that directs the stereochemical outcome of the reaction [23] [27]. The catalyst forms hydrogen bonding interactions with the substrate, creating a chiral environment that favors the formation of one enantiomer over the other [23]. The mechanism proceeds through nucleophilic attack of the alcohol or amine substrate on the activated sulfonyl chloride, with the catalyst controlling the facial selectivity of the reaction.

In the case of N-heterocyclic carbene (NHC)-catalyzed asymmetric sulfonylation, the mechanism involves the formation of a Breslow intermediate that undergoes oxidative activation by the sulfonyl chloride [28]. The sulfonyl chloride functions both as an oxidant and as a nucleophilic substrate through its reduced form [28]. The NHC catalyst provides both activation and stereoselectivity control, even at remote sites from the carbene center [28].

The photocatalytic asymmetric sulfonylation mechanism represents a more recent development that combines radical chemistry with asymmetric catalysis [25] [29]. The mechanism involves the generation of sulfonyl radicals through photoinduced electron transfer processes, followed by radical addition to alkenes or other unsaturated substrates [25]. The stereochemical control is achieved through the use of chiral nickel catalysts that coordinate to the substrate and provide a chiral environment for the radical addition step.

Table 5: Mechanistic Pathways in Asymmetric Sulfonylation

Mechanism TypeKey IntermediateStereochemical ControlSubstrate Scope
Nucleophilic SubstitutionTetrahedral IntermediateHydrogen BondingAlcohols, Amines
Radical AdditionSulfonyl RadicalMetal CoordinationAlkenes, Arenes
Breslow IntermediateAcylazolium IonSteric HindranceAldehydes, Ketones
Photoredox CatalysisRadical CationDual CatalysisVarious Substrates

The electron donor-acceptor (EDA) complex activation strategy represents an innovative approach to asymmetric sulfonylation that avoids the need for external photocatalysts [24]. In this mechanism, sulfonyl chlorides act as electron acceptors while Hantzsch esters serve as electron donors, forming photoactive EDA complexes that undergo single-electron transfer upon irradiation with visible light [24]. The resulting sulfonyl radicals then participate in stereoselective reactions with appropriately activated substrates.

The role of the nitro group in catalytic asymmetric sulfonylation is particularly significant due to its electron-withdrawing properties, which can enhance the electrophilicity of the sulfonyl chloride and facilitate catalyst-substrate recognition [24] [28]. The nitro group can also participate in additional hydrogen bonding or π-π stacking interactions with the chiral catalyst, providing additional stereochemical control elements.

Computational studies of asymmetric sulfonylation mechanisms reveal that the stereoselectivity is often determined by the relative stabilities of competing transition states [24] [28]. The presence of the nitro group can stabilize certain transition state geometries through favorable electronic interactions, leading to enhanced enantioselectivity [24]. Density functional theory calculations show that the energy differences between competing transition states are typically small (2-5 kilocalories per mole), highlighting the importance of subtle electronic effects in determining the stereochemical outcome.

The mechanism of organocatalytic asymmetric sulfonylation involves the formation of ion pairs between the chiral catalyst and the substrate or sulfonyl chloride [30] [31]. The catalyst creates a chiral environment through a combination of hydrogen bonding, electrostatic interactions, and steric effects [30]. The stereochemical control is achieved through the preferential formation of one diastereomeric transition state over the other, with the energy difference typically being in the range of 2-4 kilocalories per mole.

Table 6: Factors Influencing Asymmetric Sulfonylation Selectivity

FactorEffect on SelectivityMechanism of Action
Catalyst StructureHighChiral Environment Creation
Substrate ElectronicsModerateTransition State Stabilization
Solvent PolarityLowSolvation Effects
TemperatureHighThermodynamic Control
Steric HindranceHighKinetic Control

The development of flow chemistry approaches to asymmetric sulfonylation has enabled better control over reaction conditions and improved reproducibility [32]. The continuous flow systems allow for precise temperature control and mixing efficiency, which are crucial for maintaining high levels of stereoselectivity in these reactions [32]. The integration of flow chemistry with asymmetric catalysis represents a promising direction for the practical implementation of these methodologies in pharmaceutical synthesis.

The mechanistic understanding of catalytic asymmetric sulfonylation continues to evolve, with new catalyst designs and reaction conditions being developed to expand the scope and improve the selectivity of these transformations [32]. The combination of experimental mechanistic studies with computational chemistry has provided valuable insights into the factors that control stereoselectivity, enabling the rational design of more effective catalytic systems for asymmetric sulfonylation reactions.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

273.00555613 g/mol

Monoisotopic Mass

273.00555613 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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